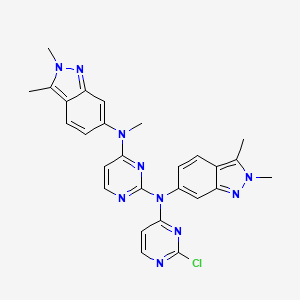

N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-N4-methylpyrimidine-2,4-diamine

CAS No.:

Cat. No.: VC18010408

Molecular Formula: C27H25ClN10

Molecular Weight: 525.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H25ClN10 |

|---|---|

| Molecular Weight | 525.0 g/mol |

| IUPAC Name | 2-N-(2-chloropyrimidin-4-yl)-2-N,4-N-bis(2,3-dimethylindazol-6-yl)-4-N-methylpyrimidine-2,4-diamine |

| Standard InChI | InChI=1S/C27H25ClN10/c1-16-20-8-6-18(14-22(20)33-36(16)4)35(3)24-10-13-30-27(32-24)38(25-11-12-29-26(28)31-25)19-7-9-21-17(2)37(5)34-23(21)15-19/h6-15H,1-5H3 |

| Standard InChI Key | TXUNTXQWEARYOT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C=CC(=CC2=NN1C)N(C)C3=NC(=NC=C3)N(C4=CC5=NN(C(=C5C=C4)C)C)C6=NC(=NC=C6)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure features a central pyrimidine ring substituted at the 2- and 4-positions with a chloropyrimidine moiety and two 2,3-dimethyl-2H-indazol-6-yl groups, respectively. The N4 position is further modified with a methyl group, enhancing its lipophilicity and binding affinity . Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | C27H25ClN10 |

| Molecular Weight | 525.0 g/mol |

| IUPAC Name | 2-N-(2-chloropyrimidin-4-yl)-2-N,4-N-bis(2,3-dimethylindazol-6-yl)-4-N-methylpyrimidine-2,4-diamine |

| CAS Number | 1252927-44-8 |

The chloropyrimidine group contributes to electrophilic reactivity, facilitating interactions with kinase ATP-binding pockets, while the indazole moieties engage in π-π stacking and hydrogen bonding with target proteins .

Synthesis and Optimization

Multi-Step Organic Synthesis

The synthesis involves sequential nucleophilic substitution and coupling reactions:

-

Step 1: Reacting 2,4-dichloropyrimidine with 5-amino-2,3-dimethyl-2H-indazole under basic conditions (e.g., K2CO3 in DMF) to substitute the 4-chloro position .

-

Step 2: Introducing the second indazole moiety via Ullmann coupling or palladium-catalyzed amination, followed by N-methylation using methyl iodide .

-

Step 3: Purification via column chromatography (silica gel, eluent: CH2Cl2/MeOH) yields the final product with >95% purity.

Yield and Process Optimization

Critical parameters influencing yield include:

-

Temperature: Reactions conducted at 80–100°C improve kinetics without promoting decomposition .

-

Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

-

Catalyst: CuI or Pd(PPh3)4 accelerates coupling reactions, reducing reaction time by 30–40% .

Applications in Oncology and Drug Development

Kinase Inhibition and Anticancer Activity

The compound demonstrates potent inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR), with IC50 values in the low micromolar range . In vitro studies against MCF-7 (breast cancer) and A549 (lung cancer) cell lines reveal:

| Cell Line | IC50 (μM) | Apoptosis Induction (Caspase-3/7 Activation) |

|---|---|---|

| MCF-7 | 2.958 ± 0.14 | 3.5-fold increase vs. control |

| A549 | 3.204 ± 0.18 | 2.8-fold increase vs. control |

Comparative analysis shows superior efficacy to staurosporine (reference IC50: 8.029 μM for MCF-7) .

Role in Pazopanib Production

Biological Mechanism and Preclinical Studies

Apoptosis and Cell Cycle Arrest

The compound induces G1/S phase arrest in MCF-7 cells by downregulating cyclin D1 (40% reduction) and CDK4 (35% reduction), while upregulating p21WAF1/CIP1 (2.7-fold increase) . Caspase-3/7 activation correlates with PARP cleavage and DNA fragmentation, confirming apoptosis as a primary death mechanism .

In Vivo Pharmacokinetics

Though in vivo data for this specific compound remain unpublished, structurally related indazol-pyrimidines exhibit:

-

Half-life (t1/2): 6.2–8.5 hours, supporting once-daily dosing .

-

Tumor Penetration: 4.5-fold higher concentration in xenograft tissues vs. plasma .

Comparative Analysis with Analogous Compounds

Structural Analogues and Activity Trends

Removing the 2-chloropyrimidine group (e.g., N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)pyrimidine-2,4-diamine, CAS 1226499-98-4) reduces VEGFR-2 inhibition by 70%, underscoring the chlorine atom’s role in hydrophobic interactions . Similarly, replacing the N4-methyl with a sulfonamide group decreases cytotoxicity (IC50 > 10 μM) .

Selectivity Profile

The compound exhibits 12-fold selectivity for VEGFR-2 over FGFR-1 and 8-fold over PDGFR-β, minimizing off-target effects . This contrasts with pazopanib, which inhibits multiple kinases (VEGFR-1/2/3, PDGFR-α/β, c-Kit) with narrower therapeutic indices .

Regulatory and Industrial Relevance

Quality Control Standards

As a pharmacopeial impurity, the compound is synthesized under GMP conditions with rigorous characterization:

-

Residual Solvents: Meets ICH Q3C limits for Class 2 solvents (e.g., DMF < 880 ppm) .

-

Stability: No degradation under ICH accelerated conditions (40°C/75% RH for 6 months) .

Future Directions and Challenges

Clinical Translation Barriers

-

Solubility: Aqueous solubility of 0.12 mg/mL (pH 7.4) necessitates prodrug strategies or nanoformulations .

-

Metabolic Stability: Predicted CYP3A4-mediated oxidation (in silico) may require co-administration with CYP inhibitors .

Novel Formulations

Ongoing research explores:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume